2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
Description
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[4-(2-methylpropylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3 |
InChI Key |
JZGNQWNDAJBDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Nucleophilic Substitution Approach
The most commonly reported method for synthesizing 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves a nucleophilic substitution reaction between 4-aminobenzyl cyanide and 2-methylpropan-1-amine (isobutylamine). This reaction typically requires a suitable catalyst or base to facilitate the substitution of the amino group onto the benzyl cyanide moiety.
- Starting Materials: 4-aminobenzyl cyanide and 2-methylpropan-1-amine
- Reaction Type: Nucleophilic substitution
- Catalysts/Bases: Various catalysts or bases may be employed to enhance reaction efficiency
- Reaction Conditions: Generally conducted under mild heating with stirring in an appropriate solvent
- Outcome: Formation of the target compound with the amino substituent linked to the benzyl cyanide framework
This method is favored due to the availability of starting materials and the relatively straightforward reaction pathway.
Strecker Reaction-Based Synthesis
The Strecker reaction, a classical method for synthesizing α-aminonitriles, can be adapted for preparing compounds structurally related to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. This involves a three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.
-
- Mix an aromatic aldehyde (such as 4-formylphenyl derivatives) with 2-methylpropan-1-amine and a cyanide donor (e.g., trimethylsilyl cyanide or sodium cyanide).
- Employ a Lewis acid catalyst (e.g., gallium(III) triflate) to promote imine formation and subsequent cyanide addition.
- Conduct the reaction in a suitable solvent like dichloromethane at room temperature or mild heating.
-
- One-pot synthesis reduces purification steps.
- High yields are achievable with proper catalyst choice.
- Applicable to a variety of aldehydes and amines, including aromatic and aliphatic substrates.
-
- Ketones are less reactive than aldehydes in this reaction.
- Electron-withdrawing groups on substrates can reduce yields.
- Requires careful control of moisture to avoid imine hydrolysis.
| Entry | Aldehyde Substrate | Amine Substrate | Catalyst | Yield (%) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Formylphenyl derivative | 2-Methylpropan-1-amine | Gallium(III) triflate | 75-85 | 2-4 | Efficient imine formation and cyanide addition |
| 2 | Aromatic aldehydes with EWG | 2-Methylpropan-1-amine | Pd Lewis acid | 65-80 | 3-5 | Electron-withdrawing groups tolerated with moderate yield |
| 3 | Ketones (acetophenone type) | 2-Methylpropan-1-amine | Gallium(III) triflate | 40-60 | 4-6 | Lower yields due to steric hindrance and imine formation challenges |
These results indicate that the Strecker reaction is a viable alternative for synthesizing 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile or its analogs, especially when starting from aldehydes.
Imines Intermediate Formation Followed by Cyanide Addition
Another approach involves a two-step synthesis:
- Imine Formation: React 4-formylphenylacetonitrile with 2-methylpropan-1-amine to form the corresponding imine intermediate under dehydrating conditions.
- Cyanide Addition: Add a cyanide source such as trimethylsilyl cyanide or sodium cyanide in the presence of a Lewis acid catalyst to convert the imine to the α-aminonitrile.
This stepwise method allows better control over each stage, potentially improving yield and purity but requires isolation or in situ monitoring of the intermediate.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Aminobenzyl cyanide + 2-methylpropan-1-amine | Base or catalyst, mild heating | Simple, uses commercially available reagents | May require prolonged reaction time |
| One-Pot Strecker Reaction | Aromatic aldehyde + 2-methylpropan-1-amine + cyanide source | Lewis acid catalyst (Ga(OTf)3, Pd) | High atom economy, one-step synthesis | Ketones less reactive, moisture sensitive |
| Two-Step Imine Formation + Cyanide Addition | 4-Formylphenylacetonitrile + amine, then cyanide | Lewis acid catalyst, dehydrating agent | Better control, potentially higher purity | More steps, requires intermediate handling |
Research Findings and Notes
- The nucleophilic substitution method is widely used in industrial and research settings due to its straightforward nature and scalability.
- The Strecker reaction, catalyzed by gallium(III) triflate or palladium-based Lewis acids, has gained attention for its efficiency and environmental friendliness, allowing mild reaction conditions and recyclability of catalysts.
- Electron-donating substituents on the aromatic ring generally favor higher yields, while electron-withdrawing groups can hinder imine formation and reduce product yield.
- Moisture control is critical in Strecker reactions to prevent hydrolysis of the imine intermediate and ensure high conversion to the aminonitrile product.
- Safety considerations include handling cyanide sources with appropriate protective measures due to their toxicity.
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituent groups, functional groups, and molecular properties. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- Branching : The 2-methylpropyl (isobutyl) group in the target compound enhances steric hindrance compared to linear chains (e.g., butyl in Imp. B ).
- Position : Para-substitution is consistent across analogs, but meta-substituted derivatives (e.g., Imp. A in ) exhibit distinct reactivity.
Functional Group Impact: Acetonitrile vs. Carboxylic Acid: The nitrile group (–CN) in the target compound offers different polarity and reactivity compared to the carboxylic acid (–COOH) in 2-[4-(2-methylpropyl)phenyl]acetic acid . Amino vs. Ether: The amino group (–NH–) in the target compound confers basicity, unlike the neutral ether (–O–) in 2-[4-(1,1-dimethylpropyl)phenoxy]acetonitrile .
Physicochemical Properties: Density: 2-(4-Isopropylphenyl)acetonitrile has a measured density of 0.960 g/mL, suggesting lower molecular packing compared to bulkier analogs . Molecular Weight: The phenoxy derivative (C13H17NO) has the highest molecular weight due to its larger substituent .
Stability and Reactivity Trends
- Nitrile Stability : Acetonitrile derivatives are generally stable under acidic conditions but may hydrolyze to amides or carboxylic acids in basic media. This contrasts with ketones (e.g., Imp. E ), which are less reactive toward hydrolysis.
- Amino Group Reactivity: The amino group in the target compound can undergo alkylation or acylation, unlike the inert isopropyl or phenoxy groups in analogs .
Pharmacological and Industrial Relevance
While direct data on the target compound’s applications are lacking, structurally related compounds serve critical roles:
Biological Activity
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.
Synthesis
The synthesis of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile typically involves the reaction of appropriate amines with acetonitrile derivatives. The specific synthetic routes can vary, often employing techniques such as nucleophilic substitution or coupling reactions to achieve the desired compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. In particular, compounds within this class have shown significant antiproliferative activities against several cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast cancer cells (MCF-7 and MDA-MB-231).
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile | HeLa | 0.50 |
| 12a | HeLa | 0.62 |
| 12b | HeLa | 0.82 |
| 12j | HeLa | 0.33 |
These compounds exhibited IC50 values ranging from 0.33 to 3.58 μM , indicating their effectiveness in inhibiting cancer cell proliferation. Notably, the compound with the best activity was identified as having an IC50 of 0.50 μM against HeLa cells, suggesting a promising lead for further development .
Neurotoxicity Studies
In addition to anticancer properties, some analogs of related compounds have been evaluated for neurotoxic effects. A study found that certain derivatives were weak substrates for monoamine oxidase (MAO), which is relevant in assessing their neurotoxic potential. Compounds that were oxidized by MAO-B were associated with neurotoxicity, highlighting the importance of metabolic pathways in determining biological activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. Variations in side chains and functional groups significantly influence their pharmacological profiles:
- Alkyl Chain Length: The length of alkyl substituents affects potency; for instance, elongation from propyl to butyl resulted in decreased activity.
- Substitution Patterns: The position and type of substituents on the phenyl ring are critical for enhancing binding affinity and selectivity towards target receptors.
Table 2: Influence of Substituents on Activity
| Substituent Type | Effect on Activity |
|---|---|
| Shorter alkyl chains | Increased activity |
| Electron-donating groups | Enhanced potency |
Case Studies
Several case studies have documented the effectiveness of these compounds in preclinical models:
- HeLa Cell Study: A compound structurally similar to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile demonstrated significant cytotoxicity with an IC50 value of 0.50 μM , suggesting a strong potential for development as an anticancer agent.
- Neurotoxicity Assessment: In vivo studies indicated that compounds that interact with MAO-B could lead to neurotoxic effects, emphasizing the need for careful evaluation during drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
